molecular formula C3H7N3O B1329396 N-carbamimidoylacetamide CAS No. 5699-40-1

N-carbamimidoylacetamide

Cat. No. B1329396
CAS RN: 5699-40-1
M. Wt: 101.11 g/mol
InChI Key: NGGXACLSAZXJGM-UHFFFAOYSA-N
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Description

Efficacy of N-carbamoyl-L-glutamic Acid

N-carbamoyl-L-glutamic acid (NCG) is a synthetic analogue of N-acetyl glutamate (NAG) that has shown significant efficacy in the treatment of inherited metabolic disorders. It functions as a cofactor for carbamoyl phosphate synthase 1, which is a critical enzyme in the urea cycle, and its activation leads to enhanced ureagenesis. The drug, known by the brand name Carbaglu, has gained approval from the US FDA and the EMA for the management of NAGS deficiency and for treating hyperammonemia in various metabolic acidemias in Europe. The history of NCG, its mechanism of action, and its clinical efficacy are well-documented, with the drug demonstrating favorable pharmacological features such as improved bioavailability compared to NAG. Its clinical application has been so successful that it often eliminates the need for dietary protein restriction in patients with NAGS deficiency. Furthermore, NCG has shown effectiveness in treating hyperammonemia resulting from other inborn errors of metabolism and may hold potential for treating hepatic hyperammonemic encephalopathy related to chemotherapy or liver diseases .

Arylamidation and Arylation by N-2-fluorenylacetamide

The study of N-2-fluorenylacetamide, a known carcinogen, has revealed its ability to form adducts with cellular macromolecules such as nucleic acids and proteins through two distinct processes: arylamidation and arylation. The paper presents a sensitive and rapid radiochemical assay to determine the amount of N-2-fluorenylacetamide bound to DNA through these processes. The assay exploits the differential stability of the adducts under weak alkali hydrolysis conditions, allowing for the quantification of the specifically 14C-labeled N-acetyl group of the N-2-fluorenylacetamide residue linked to the macromolecule. The findings indicate that native DNA predominantly forms arylation adducts, while denatured DNA is more prone to arylamidation. This research provides valuable insights into the molecular interactions of N-2-fluorenylacetamide with DNA, which is crucial for understanding its carcinogenic potential .

Analysis Summary

The provided papers focus on different aspects of N-carbamimidoylacetamide derivatives. The first paper discusses the therapeutic applications of N-carbamoyl-L-glutamic acid, a derivative of N-carbamimidoylacetamide, in treating inherited metabolic disorders. It highlights the drug's mechanism of action, its clinical utility, and its pharmacological properties. The second paper examines the carcinogenic properties of N-2-fluorenylacetamide, another derivative, and its interaction with DNA. It introduces a novel assay for detecting the formation of arylamidation and arylation adducts, which are critical for assessing the compound's carcinogenicity. Both studies contribute to a broader understanding of the biological interactions and potential applications of N-carbamimidoylacetamide derivatives in medicine and toxicology.

Scientific Research Applications

Carbapenemases and Antibiotic Resistance

  • NDM Carbapenemases: N-carbamimidoylacetamide derivatives, specifically New Delhi metallo-β-lactamase (NDM) enzymes, have gained attention due to their role in conferring resistance to carbapenems, a class of antibiotics. These enzymes are found in bacteriaThe scientific research applications of N-carbamimidoylacetamide are diverse and relate primarily to its involvement in various biochemical processes and potential therapeutic uses. Here are some key findings from recent research:

Carbapenemases and Antibiotic Resistance

  • NDM Carbapenemases: N-carbamimidoylacetamide derivatives, specifically New Delhi metallo-β-lactamase (NDM) enzymes, have gained attention due to their role in conferring resistance to carbapenems, a class of antibiotics. These enzymes are found in bacteria and are associated with significant clinical challenges due to their resistance to a wide range of antibiotics (Nordmann, Poirel, Walsh, & Livermore, 2011).
  • Global Dissemination of NDM Carbapenemases: The emergence and global spread of NDM-type carbapenemases, including various NDM variants, pose a critical medical issue. These enzymes compromise the efficacy of almost all β-lactams, including carbapenems (Dortet, Poirel, & Nordmann, 2014).

Biochemical Mechanisms

  • Flutamide Hydrolysis: Arylacetamide deacetylase and carboxylesterase 2 contribute to the hydrolysis of flutamide, an antiandrogen drug. The study of such reactions is essential for understanding drug metabolism and potential interactions (Kobayashi et al., 2012).
  • Secretion of Metallo-β-lactamases: Research has shown that membrane-anchoring of New Delhi Metallo-β-lactamase (NDM-1) contributes to its stability and secretion in bacteria, which is crucial for understanding antibiotic resistance mechanisms (González et al., 2016).

Therapeutic Applications

  • Treatment of Inherited Metabolic Disorders: N-carbamoyl-L-glutamic acid, a derivative of N-carbamimidoylacetamide, has been used effectively for treating inherited metabolic disorders, such as NAGS deficiency. It enhances ureagenesis by activating the urea cycle, demonstrating its potential therapeutic application (Chapel-Crespo, Diaz, & Oishi, 2016).

Safety And Hazards

N-carbamimidoylacetamide is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water, and wearing protective gloves/clothing/eye protection/face protection are recommended .

properties

IUPAC Name

N-(diaminomethylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O/c1-2(7)6-3(4)5/h1H3,(H4,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGXACLSAZXJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205595
Record name N-(Aminoiminomethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-carbamimidoylacetamide

CAS RN

5699-40-1
Record name N-(Aminoiminomethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5699-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Aminoiminomethyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Aminoiminomethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(aminoiminomethyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.709
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Inoue, M Morita, T Tojo, A Nagashima… - Bioorganic & medicinal …, 2013 - Elsevier
… Compound 22 was prepared from 21 and N-carbamimidoylacetamide (16) according to the same procedure used for compound 17 and was obtained as an off-white solid (10% yield). …
Number of citations: 29 www.sciencedirect.com
A Spasov, A Ozerov, V Kosolapov, N Gurova… - Life, 2022 - mdpi.com
Quinazolines are a rich source of bioactive compounds. Previously, we showed NHE-1 inhibitory, anti-inflammatory, antiplatelet, intraocular pressure lowering, and antiglycating activity …
Number of citations: 1 www.mdpi.com
A Spasov, A Ozerov, P Vassiliev, V Kosolapov… - Scientific reports, 2021 - nature.com
The Na + /H + exchanger isoform 1 (NHE-1) attracts ongoing attention as a validated drug target for the management of cardiovascular and ocular diseases owing to cytoprotective, anti-…
Number of citations: 8 www.nature.com
井上隆幸 - (No Title), 2013 - opac.ll.chiba-u.jp
我々の眼は, 瞳から入ってきた光を眼底の網膜で感じ取っている. 網膜は, 1 億数千万個の, 光の情報を感知するための視細胞と, その情報を脳へ送る神経細胞, それらの細胞に血液を送る血管などで…
Number of citations: 3 opac.ll.chiba-u.jp

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